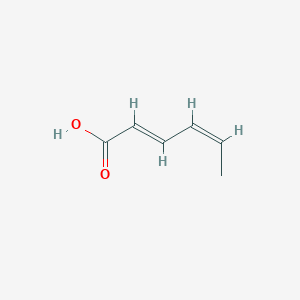

(2E,4Z)-hexa-2,4-dienoic acid

Description

(2E,4Z)-hexa-2,4-dienoic acid is a member of the unsaturated carboxylic acid class, characterized by a six-carbon chain with two conjugated double bonds. Its molecular formula is C₆H₈O₂ and it has a molecular weight of 112.13 g/mol . nih.gov This compound is one of four possible geometric isomers of hexa-2,4-dienoic acid, each distinguished by the arrangement of substituents around the double bonds. nih.govebi.ac.uk

The systematic name, this compound, precisely describes its chemical structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The "(2E,4Z)" prefix specifies the stereochemistry of the two double bonds located at carbons 2 and 4. The "E" (from the German entgegen, meaning opposite) at position 2 indicates a trans configuration, while the "Z" (from the German zusammen, meaning together) at position 4 signifies a cis configuration. aocs.org

This specific geometric arrangement distinguishes it from its other isomers:

(2E,4E)-hexa-2,4-dienoic acid (trans,trans-sorbic acid) ebi.ac.uk

(2Z,4E)-hexa-2,4-dienoic acid (cis,trans-sorbic acid) nih.gov

(2Z,4Z)-hexa-2,4-dienoic acid (cis,cis-sorbic acid)

The unique spatial arrangement of atoms in this compound influences its physical and chemical properties, including its reactivity and interactions with biological systems. smolecule.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 30361-30-9 nih.gov |

| Molecular Formula | C₆H₈O₂ nih.gov |

| Molecular Weight | 112.13 g/mol nih.gov |

| InChI | InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+ nih.gov |

| InChIKey | WSWCOQWTEOXDQX-AWYLAFAOSA-N nih.gov |

| SMILES | C/C=C\C=C\C(=O)O nih.gov |

| Synonyms | trans,cis-Sorbic acid, (2E,4Z)-2,4-hexadienoic acid nih.gov |

Research into hexa-2,4-dienoic acid and its isomers, broadly known as sorbic acid, began to gain significant traction in the mid-20th century. Initial interest was driven by the discovery of the antimicrobial properties of sorbic acid, particularly the (2E,4E) isomer, which became a widely used food preservative. lookchem.com This led to further investigations into the synthesis and properties of all four geometric isomers.

The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, has been crucial in the separation and characterization of these isomers. ebi.ac.uk These methods allow for the precise identification and quantification of each isomer in a mixture, enabling detailed studies of their individual properties. ebi.ac.ukebi.ac.uk

The academic significance of this compound stems from its distinct stereochemistry. In chemical synthesis, it serves as a valuable building block and a model compound for studying the reactivity of conjugated diene systems. The conjugated double bonds allow it to participate in various chemical reactions, including Diels-Alder reactions to form cyclic compounds. smolecule.com

In the biological sciences, research has explored the potential biological activities of the different sorbic acid isomers. While the (2E,4E) isomer is known for its potent antimicrobial activity, studies have also investigated the biological effects of the other isomers. ebi.ac.uk The specific geometry of the (2E,4Z) isomer influences its interaction with molecular targets, which can modulate enzymatic activities and other cellular processes.

Current and future research on this compound is focused on several key areas. In organic synthesis, there is ongoing interest in developing more efficient and stereoselective methods for its preparation. This includes exploring novel catalytic systems and reaction pathways.

In the field of materials science, the reactive diene structure of this compound makes it a potential monomer for the production of polymers and other materials. Furthermore, research is exploring its potential in drug development, where its unique structure could be used to design compounds with specific biological targets. The study of its derivatives, such as esters and amides, is also an active area of investigation to explore new applications.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4Z)-hexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-AWYLAFAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309200 | |

| Record name | (2E,4Z)-2,4-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30361-30-9 | |

| Record name | (2E,4Z)-2,4-Hexadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,4Z)-2,4-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 2e,4z Hexa 2,4 Dienoic Acid

Chemical Synthesis Pathways for Hexa-2,4-dienoic Acid Isomers

The synthesis of hexa-2,4-dienoic acid, commonly known as sorbic acid, can be achieved through several chemical routes, each yielding a mixture of its various isomers, including the (2E,4Z) configuration.

Traditional Condensation Approaches (e.g., Malonic Acid and Crotonaldehyde)

A well-established method for synthesizing sorbic acid involves the condensation reaction between malonic acid and crotonaldehyde (B89634). atamankimya.comatamanchemicals.comwikipedia.org This reaction is typically carried out in the presence of a base catalyst, such as pyridine. snowhitechem.combris.ac.uk The process proceeds via a condensation and subsequent decarboxylation to yield hexa-2,4-dienoic acid. snowhitechem.com The first synthesis of sorbic acid in 1900 by Doebner utilized this method, and the yield was later improved by using malonic acid salts. bris.ac.uk

Catalytic Reactions for Hexadienoic Acid Production (e.g., Nickel-Catalyzed Routes)

Hexadienoic acids can also be prepared from isomeric precursors through nickel-catalyzed reactions. atamankimya.comatamanchemicals.comwikipedia.org This method involves the reaction of allyl chloride, acetylene, and carbon monoxide in the presence of a nickel catalyst. atamankimya.comwikipedia.org Furthermore, nickel complexes have been investigated as catalysts for the hydrogenation of 2,4-hexadienoic acid (sorbic acid). scielo.org.zaresearchgate.netresearchgate.net These studies show that the hydrogenation process occurs sequentially, with the less sterically hindered double bond being reduced preferentially. scielo.org.zaresearchgate.netresearchgate.net

Industrial Production Routes (e.g., Crotonaldehyde and Ketene-based Synthesis)

The most prevalent method for the industrial production of sorbic acid involves the reaction of crotonaldehyde with ketene (B1206846). atamanchemicals.comwikipedia.orgsnowhitechem.com This process typically involves several steps:

Polyester (B1180765) Formation : Crotonaldehyde and ketene react, often in the presence of a catalyst like boron trifluoride, to form a polyester. snowhitechem.combris.ac.uk This reaction is generally conducted at low temperatures. bris.ac.uk

Decomposition : The resulting polyester is then decomposed to yield sorbic acid. google.com This decomposition can be achieved through treatment with acid (such as hydrochloric acid) or heat (pyrolysis). bris.ac.ukgoogle.com Acidic decomposition tends to produce the more stable trans,trans isomer in high yields, while pyrolysis results in a mixture of isomers. bris.ac.uk

Purification : The crude sorbic acid obtained from the decomposition step requires purification to remove by-products like tar. google.comepo.org

An estimated 30,000 tons of sorbic acid are produced annually using this commercial route. atamanchemicals.comwikipedia.org The raw material consumption is approximately 510 kg of ketene and 1100 kg of crotonaldehyde per ton of sorbic acid produced. snowhitechem.com

Stereoselective Synthesis of (2E,4Z)-hexa-2,4-dienoic acid Isomers

Achieving a specific stereoisomer such as this compound requires stereoselective synthesis methods. The Wittig reaction is a notable approach for this purpose, as it allows for the formation of carbon-carbon double bonds with controlled geometry. The stereochemical outcome of the Wittig reaction is influenced by the nature of the phosphonium (B103445) ylide used. Stabilized ylides generally lead to the formation of E-configured double bonds, while non-stabilized ylides favor the Z-configuration. Therefore, a sequential approach using different types of ylides is necessary to obtain the desired (2E,4Z) configuration.

Enzymatic and Biocatalytic Synthesis of Derivatives

Enzymatic methods offer a green and highly selective alternative for the synthesis of sorbic acid derivatives.

Lipase-Catalyzed Esterification for Glycerol (B35011) Sorbate (B1223678) Production

Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (CALB), have been effectively used to catalyze the esterification of sorbic acid with glycerol. mdpi.comunife.itresearchgate.net This reaction is often performed in a solvent-free system, where glycerol acts as both a reactant and a solvent. mdpi.comresearchgate.netresearchgate.net The product of this reaction is glycerol sorbate, a more hydrophilic derivative of sorbic acid. mdpi.comunife.it This enzymatic approach is considered a promising strategy for modifying the properties of sorbic acid for various applications. mdpi.comunife.itunife.it

Deep Eutectic Solvents in Esterification Kinetics

The use of Deep Eutectic Solvents (DESs) as reaction media for the lipase-catalyzed esterification of carboxylic acids represents a significant advancement in green chemistry. While specific kinetic data for this compound is not extensively documented, the principles can be understood from studies on related compounds like sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) and other fatty acids. DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic mixture with a melting point lower than that of the individual components. researchgate.net

Lipase-catalyzed esterifications in DESs are influenced by several factors. The composition of the DES, typically involving choline (B1196258) chloride as the HBA and substances like urea (B33335) or glycerol as the HBD, plays a critical role. mdpi.comuminho.pt The viscosity of the DES can be a limiting factor for reaction kinetics, but this can be mitigated by the addition of a co-solvent like water or by operating at higher temperatures. nih.gov However, high temperatures can also promote the degradation of certain DESs through esterification between the carboxylic acid and the alcohol moiety of the choline chloride. researchgate.net

Enzymes such as Candida antarctica lipase B (CALB), often in an immobilized form, are frequently used for these reactions. researchgate.netunife.it The activity and stability of the lipase are highly dependent on the specific DES environment and the water content. nih.gov For instance, studies on lipase activity in various hydrophilic DESs have shown that enzyme performance is strongly influenced by the pH of the medium, with an optimal pH often around 5.0 for lipases from sources like Aspergillus oryzae and Candida rugosa. mdpi.com DESs provide a favorable microenvironment for the enzyme, and in some cases, can enhance its catalytic activity and stability compared to traditional organic solvents. They are particularly useful for reactions involving substrates with disparate polarities, such as a lipophilic acid and a hydrophilic alcohol. nih.gov

Table 1: Examples of Deep Eutectic Solvent Systems for Lipase-Catalyzed Reactions

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Enzyme | Key Finding | Reference |

|---|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Lipases from Aspergillus oryzae, Candida rugosa, Porcine Pancreas | Efficient medium for glucose acetate (B1210297) synthesis. | uminho.pt |

| Choline Chloride | Glycerol | 1:2 | Lipases from Aspergillus oryzae, Candida rugosa, Porcine Pancreas | High yield (98%) for glucose laurate production with Porcine Pancreas Lipase. | uminho.pt |

| Choline Chloride | Ethylene Glycol | 1:2 | Candida rugosa Lipase | Lipase activity increased with DES concentration, indicating good compatibility. | mdpi.com |

| Tetrabutylammonium Bromide | Imidazole | - | Lipases from Aspergillus oryzae, Candida rugosa | Efficient production of glucose laurate (>60% conversion). | uminho.pt |

Synthesis of Novel this compound Derivatives

Preparation of Amides and Esters of Hexadienoic Acids

The synthesis of amide and ester derivatives of hexadienoic acids can be achieved through various established organic chemistry reactions. These derivatives are often explored for novel properties and applications.

Amides: A general method for preparing amides involves the conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov For instance, sorbic acid can be treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to produce the corresponding acyl chloride. This intermediate can then be reacted with a desired amine, such as an aminophenol, in a solvent like acetonitrile (B52724) to yield the final amide derivative. nih.gov Another approach involves the palladium-catalyzed aerobic dehydrogenation of unsaturated amides to form conjugated dienamides. rsc.org While this method starts from a pre-formed amide, it demonstrates a pathway to creating the conjugated diene system found in hexadienoic acid derivatives. rsc.org

Esters: The stereoselective synthesis of conjugated dienoic esters, including isomers of hexa-2,4-dienoic acid, has been achieved with high precision. Methods such as the Negishi coupling, which involves the palladium-catalyzed reaction of an organozinc compound with an organic halide, have been successfully used. pnas.org For example, all four stereoisomers of ethyl undeca-2,4-dienoate were prepared with ≥98% isomeric purity using this protocol. pnas.org The synthesis of the (2E,4Z) and (2Z,4Z) isomers specifically involved the coupling of (Z)-1-octenyl iodide (after conversion to an organozinc reagent) with the appropriate bromoacrylate esters. pnas.org

Other classic methods like the Horner-Wadsworth-Emmons (HWE) and Still-Gennari olefinations have also been explored, though they may have limitations in achieving high selectivity for the (2E,4Z) isomer. pnas.org The traditional Fischer esterification, involving the acid-catalyzed reaction of the carboxylic acid with an alcohol (e.g., ethanol (B145695) or butanol) under reflux, is also a viable, though less stereospecific, method for producing esters like ethyl or butyl (2E,4E)-hexa-2,4-dienoate.

Table 2: Selected Synthetic Methodologies for Hexadienoic Acid Amides and Esters

| Derivative Type | Starting Material | Key Reagents/Catalyst | Methodology | Product Example | Reference |

|---|---|---|---|---|---|

| Amide | Sorbic Acid | Oxalyl chloride, DMF, Aminophenol | Acyl Chloride Formation & Condensation | Sorbic acid-aminophenol amides | nih.gov |

| Amide | Unsaturated Amide | Pd(OAc)₂, Cu(OAc)₂·H₂O | Palladium-Catalyzed Aerobic Dehydrogenation | (2E,4E)-N-Cyclohexylhexa-2,4-dienamide | rsc.org |

| Ester | (Z)-1-Iodo-1-octene, Ethyl (E)-β-bromoacrylate | tBuLi, ZnBr₂, Pd catalyst | Negishi Coupling | Ethyl (2E,4Z)-undeca-2,4-dienoate | pnas.org |

| Ester | (2E,4E)-Hexa-2,4-dienoic acid | Ethanol, Sulfuric acid | Acid-Catalyzed Esterification | (2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester |

Exploration of Amine Salts and Hydroxamic Acid Derivatives

Amine Salts: The formation of amine salts from this compound is a straightforward acid-base reaction. As a carboxylic acid, it can react with a variety of amines (primary, secondary, or tertiary) to form the corresponding ammonium (B1175870) carboxylate salts. googleapis.comatamanchemicals.com This reaction typically involves mixing the acid and the amine in a suitable solvent. The resulting salt often exhibits different physical properties, such as increased water solubility compared to the parent acid, which is a key reason for preparing sorbate salts like potassium sorbate for use in aqueous systems. atamanchemicals.com

Hydroxamic Acid Derivatives: Hydroxamic acids (-CONHOH) are a class of compounds known for their metal-chelating properties. scispace.com The synthesis of hydroxamic acids from carboxylic acids is a well-established process. One of the most direct methods involves the coupling of the carboxylic acid with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., NH₂OH·HCl) using a coupling agent. scispace.com Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like N-hydroxybenzotriazole (HOBt). scispace.com

Alternatively, the carboxylic acid can first be converted into a more reactive derivative, such as an ester or an acyl chloride. scispace.com These activated forms then readily react with hydroxylamine, often in a basic medium (e.g., using NaOH or NaOMe), to yield the hydroxamic acid. scispace.com For example, the direct reaction of an ester with an aqueous or methanolic solution of hydroxylamine is a frequently used procedure. scispace.com These general methods are applicable to the synthesis of the hydroxamic acid derivative of this compound.

Strategies for Hydrophilic Profile Enhancement in Derivatives

A significant challenge with sorbic acid and its isomers is their low solubility in water, which can limit their application in aqueous formulations. mdpi.com A key strategy to overcome this is to create derivatives with an enhanced hydrophilic profile.

Another general strategy involves incorporating hydrophilic functional groups into the derivatives. For example, when synthesizing amide or ester derivatives, choosing a starting amine or alcohol that contains hydrophilic moieties like additional hydroxyl, carboxyl, or amino groups can enhance the water solubility of the final product. google.com

Spectroscopic and Structural Analysis Approaches in 2e,4z Hexa 2,4 Dienoic Acid Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of (2E,4Z)-hexa-2,4-dienoic acid, enabling researchers to probe its electronic and chemical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for detecting and quantifying this compound, primarily due to its conjugated diene system which absorbs light in the UV region. This method is frequently employed in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC) for precise analysis. nih.govresearchgate.netresearchgate.net

The principle of detection lies in the electronic transitions within the conjugated π-system. When the molecule absorbs UV radiation, electrons are promoted to higher energy orbitals, resulting in a characteristic absorption spectrum. The degradation of the compound can be effectively monitored by observing changes in this spectrum. As the conjugated system is altered or broken down, the UV absorbance decreases or shifts, providing a quantitative measure of the degradation process over time. researchgate.net For instance, studies on sorbic acid isomers confirm that UV-Vis spectrophotometry, alongside HPLC, can track the degradation as new oxidation peaks appear. researchgate.net In related research, UV spectra are recorded to identify and characterize degradation products. nih.gov

Interactive Table: Application of UV-Vis Spectroscopy in this compound Analysis

| Analytical Goal | UV-Vis Spectroscopy Application | Typical Observation |

| Compound Detection | Measures the characteristic absorbance of the conjugated diene system. | A distinct absorption maximum (λmax) in the UV range. |

| Quantification | Relates the absorbance intensity to the compound's concentration via the Beer-Lambert law. | Linear relationship between absorbance and concentration. |

| Degradation Monitoring | Tracks the decrease in the primary absorbance peak over time or the appearance of new peaks. | Reduction in absorbance intensity or shift in λmax as the conjugated system breaks down. researchgate.net |

Electrochemical methods, such as cyclic, differential pulse, and square-wave voltammetry, provide valuable insights into the redox behavior of hexa-2,4-dienoic acid isomers. researchgate.net Research on sorbic acid at a glassy carbon electrode reveals that its oxidation is an irreversible and diffusion-controlled process. researchgate.net

Key findings from voltammetric studies indicate that the oxidation process is pH-independent and involves the transfer of a single electron. researchgate.net A significant application of this technique is in degradation analysis. When this compound degrades in solution, new electroactive products are formed. These products can be detected by the appearance of a new oxidation peak at a lower potential value, signaling the breakdown of the parent molecule. researchgate.net The degradation products themselves undergo irreversible oxidation, leading to the formation of other species that may adsorb onto the electrode surface. researchgate.net

Interactive Table: Summary of Electrochemical Findings for Sorbic Acid

| Parameter | Finding | Technique(s) |

| Oxidation Process | Irreversible, diffusion-controlled, and pH-independent. | Cyclic Voltammetry, Differential Pulse Voltammetry, Square-Wave Voltammetry. researchgate.net |

| Electron Transfer | Involves the transfer of one electron. | Voltammetry. researchgate.net |

| Degradation Detection | Appearance of a new oxidation peak at a lower potential. | Voltammetry. researchgate.net |

| Product Behavior | Degradation products undergo irreversible oxidation and form adsorbing species on the electrode. | Voltammetry. researchgate.net |

Analysis of Conjugated Diene System Reactivity

The conjugated diene system is the most reactive part of the this compound molecule and is central to its chemical behavior. smolecule.com This system, consisting of alternating double and single bonds, allows for a variety of chemical reactions. The interactions of these double bonds can lead to the formation of reactive intermediates that interact with other molecules.

The primary types of reactions involving the conjugated diene system include:

Diels-Alder Reactions : As a conjugated diene, this compound can react with various dienophiles to form six-membered cyclic compounds. This cycloaddition reaction is a hallmark of conjugated dienes. smolecule.com

Oxidation : The double bonds are susceptible to oxidation. Using oxidizing agents can lead to the formation of corresponding epoxides or, with stronger agents, can cleave the bonds to form smaller carboxylic acids.

Reduction : The double bonds can be reduced to single bonds through catalytic hydrogenation or with chemical reducing agents. This reaction converts the unsaturated dienoic acid into saturated hexanoic acid derivatives.

Decomposition : At elevated temperatures, the compound may undergo decomposition, breaking down into smaller molecules such as carbon dioxide and water. smolecule.com

Interactive Table: Reactivity of the Conjugated Diene System

| Reaction Type | Description | Potential Products |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction with a dienophile. | Cyclic adducts. smolecule.com |

| Oxidation | Reaction at the double bonds with an oxidizing agent. | Epoxides, carboxylic acids. |

| Reduction | Saturation of the double bonds using a reducing agent. | Hexanoic acid derivatives. |

Advanced Analytical and Detection Methodologies for 2e,4z Hexa 2,4 Dienoic Acid

Chromatographic Techniques for Quantitative Determination

Chromatography stands as the cornerstone for the analysis of (2E,4Z)-hexa-2,4-dienoic acid and its isomers. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of sorbic acid isomers due to its high resolution and suitability for non-volatile compounds. helixchrom.com Method development focuses on optimizing separation efficiency, while validation ensures the method is accurate, precise, and fit for its intended purpose. researchgate.net

Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for separating sorbic acid isomers. nih.gov In this technique, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727). sielc.com The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase.

Research has demonstrated the successful separation of all four geometrical isomers of sorbic acid, including this compound, using a nonpolar C18 reversed-phase column. nih.govebi.ac.ukebi.ac.uk The elution order is influenced by the polarity of the isomers, with the more polar isomers eluting earlier. The mobile phase composition, often containing an acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, is a critical parameter for achieving optimal separation. sielc.com

Table 1: Exemplar RP-HPLC Method Parameters for Sorbic Acid Isomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Nonpolar Reversed-Phase C18 | nih.govebi.ac.uk |

| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric or formic acid) | sielc.com |

| Detection | UV/Diode Array Detector (DAD) | nih.govoup.com |

Diode Array Detection (DAD) in HPLC

The Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a powerful tool for HPLC analysis. scioninstruments.com Unlike single-wavelength UV detectors, a DAD simultaneously measures absorbance across a wide range of wavelengths, providing a complete UV-Vis spectrum for each analyte as it elutes from the column. scioninstruments.com

This capability is particularly advantageous in the analysis of this compound for several reasons:

Peak Purity Assessment: DAD allows for the assessment of peak purity, ensuring that the chromatographic peak corresponding to this compound is not co-eluting with other compounds or isomers. oup.comscioninstruments.com

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can be compared to a library of spectra for positive identification of the isomer. oup.com

Optimal Wavelength Selection: It allows for the selection of the wavelength of maximum absorbance for each isomer, thereby maximizing sensitivity for quantification. scioninstruments.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography (GC) is another effective technique for separating volatile compounds or those that can be made volatile through derivatization. For the analysis of carboxylic acids like the isomers of hexa-2,4-dienoic acid, derivatization is often employed to increase volatility and improve peak shape.

Studies have shown that the geometrical isomers of sorbic acid esters can be separated by GC using a VOCOL capillary column, which is designed for volatile organic compounds. nih.govebi.ac.ukebi.ac.uk For the acid forms, derivatization to a more volatile ester or a trimethylsilyl (B98337) (TMS) derivative is a common strategy. researchgate.net

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides both qualitative and quantitative information. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component. This mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. GC-MS has been used to identify (2E,4E)-hexa-2,4-dienoic acid in various samples, and a mass spectrum for the (2E,4Z) isomer is available in public databases. nih.govresearchgate.net

Table 2: GC and GC-MS in the Analysis of Sorbic Acid Isomers

| Technique | Application | Key Considerations | Source |

|---|---|---|---|

| GC | Separation of volatile esters of sorbic acid isomers. | Use of a suitable capillary column (e.g., VOCOL). | nih.govebi.ac.uk |

| GC-MS | Definitive identification and quantification. | Derivatization may be required for the free acid form. Provides structural information via mass spectra. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices without extensive sample cleanup. roscoff-culture-collection.org

LC-MS/MS methods can be developed for the direct analysis of this compound in various samples. The process involves:

Separation: An HPLC system, often using a reversed-phase column, separates the (2E,4Z) isomer from other matrix components.

Ionization: The eluting compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). roscoff-culture-collection.org

Mass Analysis: The first mass spectrometer (MS1) selects the parent ion of this compound (m/z 111 for the deprotonated molecule [M-H]⁻).

Fragmentation: The selected parent ion is fragmented in a collision cell.

Detection: The second mass spectrometer (MS2) detects specific fragment ions, providing a highly selective and sensitive signal for quantification.

This technique offers very low detection limits and high specificity, making it ideal for trace-level analysis. roscoff-culture-collection.org

Electrophoretic and Spectrophotometric Approaches

While chromatographic methods are dominant, other analytical techniques can also be employed for the analysis of sorbic acid and its isomers.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. CE has been used for the analysis of various preservatives and can be adapted for the separation of the ionized forms of hexa-2,4-dienoic acid isomers. researchgate.net

Spectrophotometry: UV-Visible spectrophotometry can be used for the quantitative determination of sorbic acid. thegoodscentscompany.com However, this method lacks the specificity to distinguish between the different geometric isomers when they are present in a mixture, as their UV spectra are often very similar. nist.gov Therefore, spectrophotometry is typically used for quantifying total sorbic acid content after a separation step or in samples where only one isomer is known to be present.

Capillary Electrophoresis (CE) for Compound Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of ionic species, including organic acids like the isomers of hexa-2,4-dienoic acid. analytika.sknih.govscientificwebjournals.comsrce.hr This method offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. scientificwebjournals.com

In the context of analyzing sorbic acid and its isomers, various CE modes have been successfully applied. Capillary Zone Electrophoresis (CZE) is a commonly used technique where separation is achieved based on the different electrophoretic mobilities of the analytes in a buffer-filled capillary under the influence of an electric field. analytika.sksrce.hr For instance, a CZE method utilizing a borate (B1201080) buffer at pH 9.3 has been reported for the simultaneous determination of benzoic acid and sorbic acid, achieving separation in under 3.1 minutes. scientificwebjournals.com Another study employed a hydrodynamically closed separation compartment at pH 5.2, demonstrating good reproducibility with a relative standard deviation (R.S.D.) of 0.61% for the migration time of sorbic acid. analytika.sk

To enhance sensitivity, online focusing techniques can be coupled with CE. A notable example is the combination of a dynamic pH junction and sweeping with polymer solutions in the buffer. nih.gov This approach has achieved a remarkable 900-fold sensitivity enhancement for the analysis of benzoic and sorbic acids, with detection limits as low as 6.1 nM for sorbic acid. nih.gov

The separation of all four geometric isomers of sorbic acid has been accomplished using high-performance liquid chromatography (HPLC) on a nonpolar reversed-phase column (C18), a technique that shares principles of separation with certain modes of capillary electrophoresis. nih.govebi.ac.uk

Table 1: Capillary Electrophoresis Methods for Sorbic Acid Analysis

| Analytical Method | Key Parameters | Separation Time | Detection Limit (Sorbic Acid) | Reference |

|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | 20 mM borate buffer (pH 9.3), 28 kV | 3.1 min | 0.415 µg/mL | scientificwebjournals.com |

| CZE with hydrodynamically closed separation compartment | pH 5.2 | Not specified | Not specified | analytika.sk |

| CZE with dynamic pH junction-sweeping | 15 mM tetraborate (B1243019) (pH 9.2), 40 mM SDS, 0.100% PEO | ~7 min | 6.1 nM | nih.gov |

Second-Order Spectrophotometry and Chemometrics in Analytical Systems

Second-order spectrophotometry, combined with chemometric data processing, offers a powerful alternative for the simultaneous determination of analytes in complex mixtures without the need for prior separation steps. leidenuniv.nl This approach utilizes the entire spectral matrix (absorbance as a function of both wavelength and another variable, such as pH or time) to resolve overlapping signals from different components.

A study on the simultaneous determination of benzoic and sorbic acids in orange juices employed a flow injection system with a generated pH gradient and diode array spectrophotometric detection. leidenuniv.nl The resulting second-order data was processed using chemometric algorithms like parallel factor analysis (PARAFAC) and multivariate curve resolution-alternating least squares (MCR-ALS). leidenuniv.nl This methodology successfully quantified both acids even in the presence of unmodeled interferents. leidenuniv.nl

Chemometrics, the application of mathematical and statistical methods to chemical data, is instrumental in extracting meaningful information from complex analytical signals. scispace.commdpi.com Techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS) are widely used for developing calibration models. scispace.comoup.com For instance, a study on beverage additives used PLS-2 and PCR to build a calibration model from a multilevel multifactor design, enabling the simultaneous quantification of sodium benzoate, potassium sorbate (B1223678), and two food colorants. oup.com

The use of chemometrics is not limited to spectrophotometry. It has also been coupled with chromatographic techniques to enhance data analysis and resolve co-eluting peaks, which can be a challenge even with advanced separation methods like comprehensive two-dimensional gas chromatography (GCxGC). mdpi.comresearchgate.net

Sample Preparation Strategies for Complex Matrices

The effective extraction and clean-up of this compound and its isomers from complex sample matrices like food and beverages are critical for accurate analysis. helixchrom.comleidenuniv.nlscispace.com The choice of sample preparation technique depends on the nature of the matrix and the analytical method employed.

For liquid samples such as beverages, simple procedures like filtration and dilution are often sufficient, particularly for methods like HPLC and CE. ukim.mk In some cases, direct injection after filtration through a membrane filter is possible. ukim.mk

For solid or semi-solid samples like cheese or yogurt, more extensive extraction procedures are necessary. ugm.ac.idresearchgate.net A common approach involves homogenization of the sample followed by extraction with a suitable solvent. asianpubs.orgusda.govthaiscience.info For example, a method for analyzing sorbic acid in cheese involved blending a mixture of the cheese sample and dry ice, followed by extraction with methanol. researchgate.net Another method for noodles used extraction with a methanol and water mixture (60:40, v/v). thaiscience.info

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration. It has been employed for the analysis of preservatives in various matrices. researchgate.net Ultrasonic assisted extraction (UAE) with methanol has also been utilized for extracting parabens and sorbic acid from the gel material of baby teethers. researchgate.net

Table 2: Sample Preparation Techniques for Sorbic Acid Analysis

| Sample Matrix | Preparation Method | Analytical Technique | Reference |

|---|---|---|---|

| Soft drinks, wine, juice concentrates, margarine, marmalade | Simple sample preparation (details not specified) | Capillary Zone Electrophoresis | analytika.sk |

| Tobacco Sauce | High-speed homogenization with methanol/ammonium (B1175870) acetate (B1210297) buffer | Ultra Performance Liquid Chromatography | asianpubs.org |

| Meat products | Homogenization, shaking with 80% EtOH, centrifugation, filtration | High-Performance Liquid Chromatography | usda.gov |

| Noodles | Homogenization, extraction with methanol:water (60:40, v/v) | High-Performance Liquid Chromatography | thaiscience.info |

| Yogurt and dried-yogurt | Solid-liquid extraction with acetate buffer and methanol | High-Performance Liquid Chromatography | ugm.ac.id |

Method Validation Parameters in Research (e.g., Linearity, Accuracy, Precision, Detection Limits)

Validation of analytical methods is essential to ensure their reliability and fitness for purpose. srce.hr Key validation parameters include linearity, accuracy, precision, and detection limits. leidenuniv.nl

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scientificwebjournals.com Calibration curves are typically constructed, and the correlation coefficient (r or r²) is calculated. scientificwebjournals.comnih.gov For example, a CE method for benzoic and sorbic acids showed linear ranges between 0.005 and 0.4 mM with correlation coefficients of 0.999. scientificwebjournals.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies by analyzing spiked samples. analytika.sk Recoveries of sorbic acid in spiked food samples using a CZE method ranged from 98-102%. analytika.sk

Precision: Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). analytika.skscientificwebjournals.com A CE method reported an RSD of less than 3% for the reproducibility of peak area and migration time. scientificwebjournals.com

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net These are often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. researchgate.net For a CE method, the LOD for sorbic acid was found to be 0.415 µg/mL and the LOQ was 1.38 µg/mL. researchgate.net

Table 3: Method Validation Parameters for Sorbic Acid Analysis

| Analytical Method | Linearity Range | Accuracy (Recovery) | Precision (RSD) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| Capillary Zone Electrophoresis | 0.005-0.4 mM | Not specified | < 3% | 0.415 µg/mL | 1.38 µg/mL | scientificwebjournals.comresearchgate.net |

| CZE with dynamic pH junction-sweeping | 20 nM - 10 µM | 90-113% | Not specified | 6.1 nM | Not specified | nih.gov |

| CZE with hydrodynamically closed separation compartment | Not specified | 98-102% | 2-3% (parallel determinations) | Not specified | Not specified | analytika.sk |

| HPLC (Dairy Products) | 1-15 mg/kg | Not specified | Not specified | 0.520 mg/kg | 1.575 mg/kg | nih.govresearchgate.net |

Biological Interactions and Mechanisms of Action of Hexa 2,4 Dienoic Acid Isomers

Antimicrobial Mechanisms of Action

The antimicrobial efficacy of hexa-2,4-dienoic acid isomers stems from a combination of disruptive effects on microbial cells. mdpi.comresearchgate.net These mechanisms can act synergistically to inhibit a wide range of microorganisms. mdpi.com

Cellular Membrane Disruption and Proton Flux Dynamics

As lipophilic compounds, hexa-2,4-dienoic acid isomers can interact with the lipid bilayer of microbial cell membranes. mdpi.comnih.gov This interaction can alter membrane fluidity and permeability. circadiancropsciences.com A key mechanism involves the disruption of the proton motive force. The undissociated acid diffuses across the membrane, then dissociates in the more alkaline cytoplasm, releasing protons and acidifying the cell's interior. nih.gov This process dissipates the transmembrane pH gradient (ΔpH), a critical component of the proton motive force that drives essential cellular processes like ATP synthesis and transport. nih.govnih.gov The cell expends significant energy attempting to pump out the excess protons to maintain pH homeostasis, further draining its resources. researchgate.net

Inhibition of Microbial Transport Systems

The disruption of the proton motive force directly impacts microbial transport systems that rely on it for energy. nih.gov This can lead to the inhibition of nutrient uptake, hindering the cell's ability to acquire essential molecules for growth and metabolism. Research has shown that preservatives like sorbic acid can inhibit transport processes, although this may not be the sole explanation for growth inhibition. semanticscholar.org

Interference with Key Enzyme Activities and Oxidative Phosphorylation

Hexa-2,4-dienoic acid isomers have been shown to inhibit a variety of crucial microbial enzymes. iastate.edumdpi.com This inhibition can occur through various mechanisms, including interactions with sulfhydryl groups in enzymes. semanticscholar.orgnih.gov Enzymes involved in carbohydrate metabolism and the citric acid cycle are particularly susceptible. iastate.edu

Key inhibited enzymes include:

Glycolysis: Enolase and lactate (B86563) dehydrogenase. iastate.edu

Citric Acid Cycle: Fumarase, succinate (B1194679) dehydrogenase, malate (B86768) dehydrogenase, isocitrate dehydrogenase, and ketoglutarate dehydrogenase. iastate.edunih.gov

Other Enzymes: Catalase and peroxidase. iastate.edu

Furthermore, sorbic acid can reduce oxidative phosphorylation, the primary process of ATP generation in aerobic organisms. nih.gov By uncoupling this process, the acid disrupts the cell's energy production. nih.gov Studies suggest that sorbic acid preferentially inhibits respiration over fermentation, which may explain why fermentative yeasts often show higher resistance. nih.gov

Role of Undissociated Acid Molecules in Cellular Permeation

The antimicrobial activity of hexa-2,4-dienoic acid is critically dependent on pH. wikipedia.orgiastate.edu The uncharged, undissociated form of the acid is more lipid-soluble and can readily permeate the microbial cell membrane. circadiancropsciences.comresearchgate.net The dissociated, charged anion is significantly less able to cross the membrane. circadiancropsciences.com The acid's pKa is approximately 4.76; therefore, its effectiveness is much greater in acidic environments (pH < 6.5) where a higher proportion of the acid is in its undissociated state. wikipedia.orgiastate.edu

| pH | % Undissociated Acid |

|---|

Data derived from general knowledge of weak acid preservatives. iastate.edu

Differential Susceptibility Across Microbial Genera (e.g., Fungi, Yeasts, Bacteria)

The effectiveness of hexa-2,4-dienoic acid varies significantly among different types of microorganisms. nih.gov

Fungi and Yeasts: It is primarily effective against yeasts and molds. iastate.edu Susceptible yeast genera include Saccharomyces, Candida, Pichia, and Brettanomyces. iastate.edu Molds from genera such as Penicillium, Aspergillus, Mucor, and Fusarium are also inhibited. iastate.eduresearchgate.net However, some yeasts, like Zygosaccharomyces bailii, are known for their resistance. iastate.educircadiancropsciences.com

Bacteria: Its action against bacteria is more selective. iastate.edu While it can inhibit the growth of some bacteria, many, particularly lactic acid bacteria and acetic acid bacteria, are resistant and can even metabolize sorbates. iastate.edu It has been shown to inhibit spore germination in species like Bacillus cereus and Clostridium botulinum. circadiancropsciences.com

| Microbial Group | General Susceptibility | Examples of Susceptible Genera | Examples of Resistant Genera/Species |

|---|---|---|---|

| Molds (Filamentous Fungi) | High | Aspergillus, Penicillium, Fusarium, Rhizopus iastate.eduresearchgate.net | - |

| Yeasts | High | Saccharomyces, Candida, Pichia iastate.edu | Zygosaccharomyces bailii iastate.educircadiancropsciences.com |

| Bacteria | Selective/Low | Clostridium (spore germination), Bacillus (spore germination) circadiancropsciences.com | Lactic Acid Bacteria, Acetic Acid Bacteria iastate.edu |

Molecular and Cellular Mechanisms in Model Systems

In model organisms like Saccharomyces cerevisiae, studies have provided deeper insights into the cellular response to sorbic acid. When exposed to sorbic acid, yeast cells exhibit a stress response. researchgate.net While classical weak-acid theory suggests cytoplasmic acidification is the primary inhibitory mechanism, research indicates this is not the whole story for sorbic acid. nih.gov At inhibitory concentrations, sorbic acid only causes a minor drop in intracellular pH compared to other weak acids like acetic acid. nih.gov

Instead, a primary target appears to be the plasma membrane H⁺-ATPase (Pma1p), a crucial proton pump that maintains intracellular pH and the membrane potential. nih.gov Sorbic acid strongly inhibits this pump, disrupting cellular homeostasis. nih.gov This membrane-specific action distinguishes it from other weak-acid preservatives. nih.gov Furthermore, sorbic acid can induce changes in cell morphology, interfering with cell wall formation and division, leading to abnormally long cells that are prone to lysis. circadiancropsciences.com The specific molecular interactions leading to these effects are a subject of ongoing research, with studies exploring its binding to proteins like human serum albumin to understand its biological actions. rsc.org

Deregulation of Hepatic Fatty Acid Metabolism in Model Organisms

Research has demonstrated that isomers of hexa-2,4-dienoic acid, commonly known as sorbic acid, can disrupt the delicate balance of fatty acid metabolism within the liver. Studies in C57BL/6 mice have shown that treatment with sorbic acid leads to an accumulation of lipids, particularly triglycerides, in the liver. nih.gov This accumulation is not associated with changes in body weight or blood lipid levels but points to a direct interference with hepatic lipid processing. nih.gov The underlying mechanisms involve a multifaceted deregulation of key metabolic pathways, including de novo lipogenesis, fatty acid uptake, VLDL (Very Low-Density Lipoprotein) secretion, autophagy, and β-oxidation. nih.gov

Impact on De Novo Lipogenesis and Fatty Acid Internalization

Table 1: Effect of Sorbic Acid on Proteins Related to De Novo Lipogenesis and Fatty Acid Internalization

| Protein | Function | Effect of Sorbic Acid |

| SREBPs | Transcription factors for lipogenesis | Decreased Expression |

| ACC | Enzyme in fatty acid synthesis | Decreased Expression |

| FAS | Enzyme complex for fatty acid synthesis | Decreased Expression |

| L-FABP | Fatty acid uptake and transport | Decreased Expression |

| CD36 | Fatty acid translocase | Decreased Expression |

| DGAT2 | Triglyceride synthesis | Increased Expression |

Modulation of VLDL Secretion Pathways

The secretion of triglycerides from the liver is primarily managed through the formation and release of VLDL particles. An essential component for this process is apolipoprotein E (apoE). Research indicates that sorbic acid treatment leads to a significant downregulation of apoE. nih.gov This impairment of the VLDL secretion pathway is a critical factor contributing to the hepatic accumulation of triglycerides, as the lipids synthesized or taken up by the liver are not efficiently exported into the circulation. nih.gov

Effects on Autophagy and β-Oxidation Pathways

Autophagy and β-oxidation are two fundamental cellular processes for the breakdown and removal of lipids. Sorbic acid has been shown to negatively impact both of these pathways, further exacerbating lipid accumulation. nih.gov The expression of key autophagy-related proteins, including LC3, beclin-1, ATG-5, and ATG-7, is downregulated following sorbic acid administration. nih.gov Similarly, proteins essential for β-oxidation, the process of breaking down fatty acids to generate energy, are also reduced. These include acyl-CoA synthetase long-chain family member 1 (ACSL1), carnitine palmitoyltransferase Iα (CPT1α), and the peroxisome proliferator-activated receptors (PPARα and PPARγ) along with their coactivator PGC-1. nih.gov By hindering these lipid clearance mechanisms, sorbic acid promotes the net storage of fats within liver cells. nih.gov

Table 2: Impact of Sorbic Acid on Autophagy and β-Oxidation Pathway Proteins

| Pathway | Protein | Effect of Sorbic Acid |

| Autophagy | LC3, beclin-1, ATG-5, ATG-7 | Decreased Expression |

| β-Oxidation | ACSL1, CPT1α, PPARα, PPARγ, PGC-1 | Decreased Expression |

Exploration of Antifungal and Antioxidant Activities of Derivatives

Beyond its effects on metabolism, (2E,4Z)-hexa-2,4-dienoic acid is recognized for its antimicrobial properties. smolecule.com Derivatives of this and similar organic acids are being explored for enhanced antifungal and antioxidant activities.

The antifungal efficacy of various natural product derivatives often stems from their ability to disrupt fungal cell membranes and vital cellular processes. mdpi.comnih.gov For instance, certain derivatives can interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to compromised membrane integrity. mdpi.com Other mechanisms include the disruption of ATP synthesis, ion homeostasis, and the inhibition of crucial enzymes like fatty acid synthase. nih.govmdpi.com

Phenolic acid derivatives, in particular, have demonstrated significant antioxidant potential. mdpi.com Their ability to scavenge free radicals is a key aspect of this activity. The structure of these derivatives, such as the number and position of hydroxyl groups on a phenolic ring, plays a crucial role in their antioxidant capacity. nih.gov For example, studies on cinnamic acid derivatives have shown that specific substitutions on the phenolic ring can enhance their ability to inhibit lipid peroxidation and scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com The synthesis of derivatives, such as amides and esters, is a strategy being used to develop novel and potent antioxidant agents for potential use in various industries. mdpi.commdpi.com

Metabolic Pathways and Degradation Studies of 2e,4z Hexa 2,4 Dienoic Acid

Microbial Degradation Pathways

Certain fungi and yeasts can metabolize (2E,4Z)-hexa-2,4-dienoic acid through decarboxylation or reduction pathways. wikipedia.org These processes are significant in the context of food spoilage, where the acid is used as a preservative.

A primary microbial degradation route for sorbic acid is decarboxylation, the removal of a carboxyl group. This reaction is carried out by various spoilage organisms, including the yeast Saccharomyces cerevisiae and the mold Aspergillus niger. scite.ainih.gov This process converts the antimicrobial sorbic acid into a volatile hydrocarbon, effectively detoxifying the compound. scite.ainih.govasm.org

The genetic underpinnings of sorbic acid decarboxylation have been identified in several microorganisms.

In the yeast Saccharomyces cerevisiae, this capability is linked to the PAD1 (Phenylacrylic Acid Decarboxylase) gene. scite.ainih.govasm.org The loss of the PAD1 gene results in the inability to decarboxylate both sorbic acid and cinnamic acid. scite.ainih.gov While initially named for its action on phenylacrylic acids, the enzyme encoded by PAD1, Pad1p, is an unusual decarboxylase that accepts both aromatic and aliphatic carboxylic acids as substrates. scite.ai Further research has shown that two adjacent genes, PAD1 and FDC1 (Ferulic Acid Decarboxylase), are both essential for the decarboxylation of phenylacrylic acids in S. cerevisiae. researchgate.net The enzyme cinnamic acid decarboxylase (CdcA), formerly known as ferulic acid decarboxylase, and the flavin prenyltransferase (PadA) work together to perform this non-oxidative decarboxylation. frontiersin.orgescholarship.org

In the mold Aspergillus niger, the decarboxylation of sorbic acid also involves a homolog of the yeast PAD1 gene, termed padA1. nih.govnih.gov However, the process in A. niger is more complex, requiring the activity of a gene cluster located on chromosome 6. nih.gov This cluster includes padA1, another gene termed ohbA1 (encoding a putative 3-octaprenyl-4-hydroxybenzoic acid decarboxylase), and a putative transcription factor encoded by sdrA (sorbic acid decarboxylase regulator). nih.govinnocua.net Deletion of the padA1 gene in A. niger completely prevents the decarboxylation of sorbic acid. nih.gov The transcriptional regulator SdrA is confirmed to control the expression of both cdcA and padA. frontiersin.org

Table 1: Genes Involved in Sorbic Acid Decarboxylation

| Gene/Enzyme | Organism | Function | Citations |

| PAD1 | Saccharomyces cerevisiae | Encodes a decarboxylase essential for converting sorbic and cinnamic acids. | scite.ainih.govasm.org |

| FDC1 / CdcA | Saccharomyces cerevisiae | Works in conjunction with PAD1 for decarboxylation activity. | researchgate.netfrontiersin.orgescholarship.org |

| padA1 | Aspergillus niger | Homolog of yeast PAD1; encodes a key decarboxylase for sorbic acid. | nih.govnih.govinnocua.net |

| ohbA1 | Aspergillus niger | Part of the gene cluster required for decarboxylation. | nih.govinnocua.net |

| sdrA | Aspergillus niger | Encodes a transcription factor that regulates the decarboxylation gene cluster. | frontiersin.orgescholarship.orgnih.gov |

The decarboxylation of sorbic acid by microorganisms like Saccharomyces cerevisiae and Aspergillus niger results in the formation of a specific volatile hydrocarbon: 1,3-pentadiene (B166810). scite.ainih.govnih.gov This compound is responsible for the characteristic "hydrocarbon-like" or "kerosene-like" off-odors in foods where sorbate-resistant microbes have grown. wikipedia.orgasm.org The conversion of sorbic acid to 1,3-pentadiene eliminates its antifungal activity, representing a detoxification mechanism for the microbe. researchgate.netszu.cz The production of this metabolite has been confirmed through gas chromatography-mass spectrometry in cultures of S. cerevisiae and A. niger grown in the presence of sorbic acid. scite.ainih.govresearchgate.net

In addition to decarboxylation, another significant microbial degradation pathway for sorbic acid is reduction. Species of the fungal genus Mucor are known to metabolize sorbic acid into reduced products. wikipedia.orgtandfonline.com

All tested species of Mucor have been found to metabolize sorbic acid to trans-4-hexenol. tandfonline.comtandfonline.com The metabolic pathway was studied in detail using Mucor sp. A-73. tandfonline.com This reduction process requires glucose. tandfonline.com The pathway proceeds in two main steps: first, sorbic acid is reduced to sorbic alcohol (trans-2,trans-4-hexadienol) by an inducible enzyme system. tandfonline.com Subsequently, the sorbic alcohol is further reduced to trans-4-hexenol by a constitutive enzyme. tandfonline.com In a phosphate (B84403) buffer, a portion of the trans-4-hexenol produced can be further transformed into mono-trans-4-hexenyl phosphate. tandfonline.com Other fungi, such as Geotrichum spp., have been noted to convert part of the sorbic acid into trans-4-hexenoic acid. tandfonline.com

Table 2: Products of Sorbic Acid Reduction by Fungi

| Metabolite | Producing Organism (Example) | Pathway | Citations |

| Sorbic alcohol | Mucor sp. A-73 | Intermediate in the reduction of sorbic acid. | tandfonline.com |

| trans-4-hexenol | Mucor species | Final product of sorbic acid reduction. | tandfonline.comtandfonline.comoup.com |

| trans-4-hexenoic acid | Geotrichum spp. | Product of an alternative reduction pathway. | tandfonline.com |

| mono-trans-4-hexenyl phosphate | Mucor sp. A-73 | Further transformation product of trans-4-hexenol. | tandfonline.com |

Decarboxylation by Yeasts and Fungi (e.g., Saccharomyces cerevisiae, Aspergillus niger)

Chemical and Environmental Degradation Mechanisms

Beyond microbial action, this compound can degrade through purely chemical processes, particularly in food and aqueous systems.

In aqueous solutions, sorbic acid is susceptible to autoxidation, especially in the presence of oxygen. tandfonline.comgoogle.com This oxidative degradation is a significant pathway for its loss in liquid systems and is influenced by factors such as pH, temperature, and the presence of other chemical compounds. tandfonline.comresearchgate.net The degradation generally follows first-order reaction kinetics. researchgate.net

The oxidative cleavage of the double bonds in the sorbic acid molecule leads to the formation of smaller carbonyl compounds. google.com The major degradation products identified from the autoxidation of sorbic acid in aqueous solutions are acetaldehyde (B116499) and β-carboxylacrolein. tandfonline.comresearchgate.net Crotonaldehyde (B89634) and acetone (B3395972) have also been detected in smaller amounts. researchgate.net The formation of these aldehydes can contribute to off-flavors and browning reactions in products where sorbic acid is used as a preservative. tandfonline.comgoogle.com

Table 3: Products of Oxidative Degradation of Sorbic Acid in Aqueous Solution

| Degradation Product | Description | Citations |

| Acetaldehyde | A major carbonyl product from oxidative cleavage. | tandfonline.comresearchgate.net |

| β-carboxylacrolein | A major degradation product responsible for browning reactions. | tandfonline.comresearchgate.net |

| Crotonaldehyde | A minor carbonyl product detected. | researchgate.net |

| Acetone | A minor product detected from degradation. | researchgate.net |

Radiolysis and Other Degradative Reactions

The stability of this compound, a geometric isomer of sorbic acid, is significantly influenced by irradiation. Studies on sorbic acid have shown that it is highly susceptible to radiolytic degradation, particularly in aqueous systems. The rate of this degradation is pH-dependent, decreasing as the pH rises.

In the presence of gamma irradiation, such as from a Co-60 source, this compound can undergo complex reactions. Electron Paramagnetic Resonance (EPR) spectroscopy of gamma-irradiated sorbic acid reveals complex, unresolved spectra, indicating the formation of various radical species. researchgate.net Through spectrum simulation calculations, it has been determined that multiple radical species are formed, and over time, some of these radicals can transform into other types of radicals. researchgate.net

The composition of the medium plays a crucial role in the radiolytic degradation of this compound. Certain substances can either catalyze or inhibit its degradation. For instance, sugars, certain hydrocolloids (with the exception of pectin), and some amino acids like arginine and threonine have been found to catalyze the degradation process. capes.gov.br Conversely, compounds such as oxalic acid, maleic acid, nitrites, nitrates, and certain metal ions like Cu2+ have a protective effect, slowing down the rate of degradation. capes.gov.brresearchgate.net The stability of the acid is notably greater in alcohols and vegetable oils compared to aqueous solutions. capes.gov.brresearchgate.net Furthermore, in environments with lower moisture content, such as in wheat flour, the radiolytic degradation is reduced. researchgate.net

The addition of sorbic acid has been observed to mitigate some negative effects of irradiation in food products. For example, in sweetened orange juice and mango pulp, the presence of sorbic acid can inhibit the formation of off-flavors and reduce the rate of browning that occurs during irradiation and subsequent storage. researchgate.netoup.comoup.com It can also help in retaining other essential components, such as ascorbic acid, in irradiated sweetened orange juice. researchgate.netoup.comoup.com However, the radiolytic degradation of sorbic acid itself can be influenced by food processing steps, as seen in blanched mango pulp where degradation was higher compared to unblanched pulp and orange juice. researchgate.netoup.comoup.com

Interaction with Other Chemical Species (e.g., Sulphur Dioxide)

This compound is often used in conjunction with other preservatives, most notably sulphur dioxide. surrey.ac.uk The interaction between these two compounds is complex and can lead to an accelerated degradation of the sorbic acid isomer. surrey.ac.uk The presence of sulphur dioxide in aqueous systems appears to increase the rate at which sorbic acid breaks down. surrey.ac.uk

Research has been conducted to understand the mechanism behind this interaction and the resulting degradation products. surrey.ac.uk The rate of degradation is also influenced by the packaging of the product, indicating that oxygen permeability can be a significant factor. researchgate.net

While sulphur dioxide is a common co-preservative, other substances can also interact with this compound. For instance, the dust of sorbic acid can become explosive when mixed with free-radical initiators or oxidizing agents. noaa.gov It can also react with other oxidizing agents and may discolor when exposed to light. noaa.gov

Formation and Characterization of Degradation Products

The degradation of this compound, through processes like autoxidation and radiolysis, results in the formation of a variety of smaller molecules. researchgate.nettandfonline.com The specific degradation products formed can vary depending on the conditions, such as the medium (aqueous or acidic), temperature, and the presence of other chemical species. researchgate.nettandfonline.com

In aqueous solutions, the major degradation products of sorbic acid are reported to be acetaldehyde and β-carboxylacrolein. researchgate.netresearchgate.nettandfonline.com The latter is particularly significant as it is known to react with amino acids and proteins, leading to the formation of brown pigments, a phenomenon often observed in foods preserved with sorbates. researchgate.nettandfonline.com Other carbonyl compounds such as crotonaldehyde and acetone have also been detected, though typically in smaller amounts. researchgate.netresearchgate.net

A more comprehensive analysis using static headspace gas chromatography has identified a total of 12 degradation products of sorbic acid, with eight being characterized. researchgate.nettandfonline.com These include acetone, 2-methylfuran, crotonaldehyde, α-angelicalactone, 2-acetyl, 5-methylfuran, toluene, and 2,5-dimethylfuran. researchgate.nettandfonline.com The formation of some of these products, such as malonaldehyde, has been noted to be a result of autoxidative degradation. researchgate.netresearchgate.net

Microbial action can also lead to the degradation of sorbic acid. Certain molds and yeasts are capable of decarboxylating sorbic acid to form 1,3-pentadiene, a volatile compound with a characteristic plastic- or hydrocarbon-like odor. mdpi.com

The table below summarizes some of the identified degradation products of sorbic acid.

| Degradation Product | Chemical Formula | Notes |

| Acetaldehyde | CH₃CHO | A major degradation product in aqueous solutions. researchgate.netresearchgate.nettandfonline.com |

| β-Carboxylacrolein | C₄H₄O₃ | A major degradation product responsible for browning reactions. researchgate.nettandfonline.com |

| Crotonaldehyde | C₄H₆O | Detected in smaller proportions. researchgate.netresearchgate.net |

| Acetone | C₃H₆O | Detected in smaller proportions. researchgate.netresearchgate.net |

| 2-Methylfuran | C₅H₆O | Identified as a degradation product. researchgate.nettandfonline.com |

| α-Angelicalactone | C₅H₆O₂ | Identified as a degradation product. tandfonline.com |

| 2-Acetyl, 5-methylfuran | C₇H₈O₂ | Identified as a degradation product. researchgate.nettandfonline.com |

| Toluene | C₇H₈ | Identified as a degradation product. researchgate.nettandfonline.com |

| 2,5-Dimethylfuran | C₆H₈O | Identified as a degradation product. researchgate.nettandfonline.com |

| Malonaldehyde | C₃H₄O₂ | Formed through autoxidative degradation. researchgate.netresearchgate.net |

| 1,3-Pentadiene | C₅H₈ | Formed through microbial decarboxylation. mdpi.com |

| 4-Oxobut-2-enoic acid | C₄H₄O₃ | A degradation product in aqueous systems. surrey.ac.uk |

Applications in Advanced Materials and Bioprocesses Research Non Clinical

Role as a Building Block in Organic Synthesis

(2E,4Z)-hexa-2,4-dienoic acid serves as a versatile building block in the field of organic chemistry. evitachem.com Its conjugated diene system allows it to participate in a variety of chemical reactions, making it a useful model compound for studying conjugated diene reactivity. The presence of both the diene and a carboxylic acid group provides multiple reactive sites for constructing more complex molecules.

The key reactions involving this compound include:

Diels-Alder Reactions: The conjugated diene system can react with various dienophiles to form cyclic compounds, a fundamental transformation in organic synthesis. smolecule.com

Oxidation and Reduction: The double bonds and the carboxylic acid can be selectively oxidized or reduced to introduce new functional groups. For instance, its related alcohol, (2E,4Z)-hexa-2,4-dien-1-ol, can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution Reactions: The carboxylic acid group can undergo typical reactions like esterification or conversion to an acid chloride, enabling further molecular elaboration.

The stereochemistry of the double bonds is a critical factor in these syntheses, influencing the structure and properties of the resulting products.

Polymer and Resin Production utilizing Conjugated Diene Structures

The conjugated diene structure of this compound makes it a candidate for use in the production of polymers and resins. europa.eu The double bonds within the molecule's backbone can participate in polymerization reactions. europa.eu In industrial applications, unsaturated acids like sorbic acid isomers are explored for their utility in the resin, perfume, and rubber industries. chembk.com

The reactivity of the conjugated system is central to its function in polymer science. It can be used as a monomer or co-monomer, where its incorporation into a polymer chain can introduce specific properties such as rigidity, thermal stability, or sites for cross-linking. Research in this area investigates how the specific (2E,4Z) configuration affects the polymerization process and the final properties of the material compared to other isomers.

Table 1: Potential Reactions of this compound in Material Synthesis

| Reaction Type | Reagents/Conditions | Potential Product Feature |

| Polymerization | Catalysts, Initiators | Introduction of unsaturation into polymer backbone |

| Cross-linking | Heat, UV, Chemical agents | Formation of thermoset resins |

| Grafting | Surface-initiated polymerization | Modification of material surfaces |

Integration into Active Packaging Materials

The well-documented antimicrobial properties of sorbic acid isomers are being leveraged in the research and development of active packaging materials. smolecule.com this compound has been shown to inhibit the growth of various microorganisms, particularly fungi and yeasts. smolecule.com By incorporating this compound into packaging polymers, the material can actively suppress microbial growth on the surface of packaged goods, potentially extending their shelf life. smolecule.com

This application is a significant area of material science research, focusing on:

Methods for effectively embedding the compound into polymer films without compromising the packaging's physical properties.

The rate of release of the active compound from the packaging material to the food surface.

The efficacy of the (2E,4Z) isomer against specific spoilage organisms compared to other isomers.

Table 2: Investigated Antimicrobial Spectrum

| Microorganism Class | Efficacy | Reference |

| Fungi | High | smolecule.com |

| Yeasts | High | smolecule.com |

| Bacteria | Moderate | smolecule.com |

Development of Plant Protection Strategies

The antimicrobial characteristics of sorbic acid and its isomers are also being explored for applications in agriculture and plant protection. atamanchemicals.com The ability to inhibit the growth of molds and fungi is directly relevant to combating various plant diseases caused by these pathogens. smolecule.comatamanchemicals.com

Research in this field focuses on developing formulations that can be applied to crops to prevent fungal infections. The investigations include studying its effectiveness against specific plant pathogens and developing methods for stable and effective delivery in an agricultural setting. This represents a potential alternative or supplement to existing fungicides.

Potential in Bio-based Chemical Feedstock Development

As a naturally occurring organic compound, sorbic acid (of which this compound is an isomer) holds potential as a bio-based chemical feedstock. atamanchemicals.com The parent compound was first isolated from the berries of the rowan tree (Sorbus aucuparia). atamanchemicals.com There is growing interest in using renewable, biomass-derived molecules as starting materials for the synthesis of valuable chemicals and materials, reducing reliance on petrochemicals.

This compound can be seen as a platform molecule that can be converted into other useful chemicals. Its synthesis can be achieved through routes like the condensation of crotonaldehyde (B89634) with malonic acid. smolecule.com As an unsaturated acid, it is a precursor for producing plasticizers and lubricants, highlighting its role in creating a more sustainable chemical industry. atamanchemicals.com

Isomerism and Stereochemical Investigations of Hexa 2,4 Dienoic Acid

Comparative Research on Geometric Isomers (e.g., (2E,4Z) vs. (2E,4E))

The geometric isomers of hexa-2,4-dienoic acid exhibit distinct properties. The (2E,4E) isomer, commonly known as sorbic acid, is the most well-studied and thermodynamically stable of the four. atamanchemicals.comebi.ac.uk Its all-trans configuration results in a more linear and stable structure. In contrast, the (2E,4Z) isomer, also referred to as trans,cis-sorbic acid, possesses a bend in its carbon chain due to the cis configuration at the C4-C5 double bond. nih.gov This structural difference affects its molecular packing, reactivity, and interaction with biological systems. smolecule.com

Research has shown that the different isomers can be separated and characterized using techniques like high-performance liquid chromatography (HPLC) on a nonpolar reversed-phase column and gas chromatography. nih.gov Nuclear Magnetic Resonance (NMR) analysis is crucial for identifying individual isomers by examining the chemical shifts of protons adjacent to the double bonds. nih.gov The uniqueness of the (2E,4Z) isomer's geometric configuration is a key factor influencing its reactivity when compared to other isomers like the more stable (2E,4E) form. smolecule.com

| Property | (2E,4Z)-hexa-2,4-dienoic acid | (2E,4E)-hexa-2,4-dienoic acid |

| Common Name | trans,cis-Sorbic acid nih.gov | Sorbic acid, trans,trans-Sorbic acid atamanchemicals.commolport.com |

| Molecular Formula | C₆H₈O₂ smolecule.com | C₆H₈O₂ atamanchemicals.com |

| Molecular Weight | 112.13 g/mol smolecule.com | 112.13 g/mol atamanchemicals.com |

| Configuration | C2: trans (E), C4: cis (Z) smolecule.com | C2: trans (E), C4: trans (E) atamanchemicals.com |

| Thermodynamic Stability | Less stable smolecule.com | Most thermodynamically stable isomer atamanchemicals.comebi.ac.uk |

| CAS Registry Number | 30361-30-9 nih.gov | 110-44-1 atamanchemicals.com |

Impact of Isomeric Configuration on Biological Activity

The stereochemistry of hexa-2,4-dienoic acid isomers plays a critical role in their biological activity, particularly their antimicrobial efficacy. The (2E,4E) isomer, sorbic acid, is widely recognized and used as a food preservative due to its potent activity against molds and yeasts. atamanchemicals.comatamankimya.com Studies have demonstrated that the pure (2E,4E) isomer possesses higher antimicrobial activity than mixtures of isomers. ebi.ac.uknih.gov This suggests that the specific all-trans configuration is optimal for its primary antimicrobial function.

The (2E,4Z) isomer also exhibits significant biological activity, notably antimicrobial properties that make it valuable for investigation in food preservation. smolecule.com Beyond its effect on microorganisms, the (2E,4Z) isomer has been explored for potential pharmaceutical applications, with research indicating possible antifungal, antioxidant, and anti-inflammatory properties. smolecule.com The difference in the spatial arrangement of the functional groups in the (2E,4Z) and (2E,4E) isomers likely accounts for the variations in their biological targets and the potency of their effects. For instance, the antimicrobial activity of sorbate (B1223678) isomers was tested on the yeast Saccharomyces cerevisiae, and the results confirmed that the pure trans,trans isomer has superior antimicrobial efficacy. ebi.ac.uknih.gov

| Isomer | Primary Biological Activity | Other Investigated Activities |

| This compound | Antimicrobial smolecule.com | Antifungal, Antioxidant, Anti-inflammatory smolecule.com |

| (2E,4E)-hexa-2,4-dienoic acid | High antimicrobial activity against yeast and molds atamanchemicals.comebi.ac.uk | Induces cutaneous vasodilation ebi.ac.uk |

Stereochemical Control in Synthetic Methodologies

Achieving stereochemical control in the synthesis of specific hexa-2,4-dienoic acid isomers is a significant focus of organic chemistry. Various methodologies have been developed to selectively produce the desired geometric configuration.